![molecular formula C19H18N4O3 B2772583 2-(benzo[d]isoxazol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034422-34-7](/img/structure/B2772583.png)
2-(benzo[d]isoxazol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide
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Overview
Description
The compound contains a benzisoxazole ring, which is a type of aromatic organic compound that combines a benzene ring and an isoxazole ring. It also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The compound also includes an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom (N), and a 2-oxopyrrolidin-1-yl group, which is a type of pyrrolidinone, a class of organic compounds that contain a pyrrolidine core functionalized with a ketone group .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a benzisoxazole ring attached to an acetamide group, and a pyridine ring attached to a 2-oxopyrrolidin-1-yl group. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzisoxazole and pyridine rings could potentially undergo electrophilic substitution reactions, while the acetamide group could undergo hydrolysis or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be predicted based on its functional groups. For example, the presence of the benzisoxazole and pyridine rings suggests that the compound may be aromatic and potentially planar. The acetamide group could provide some polarity to the molecule .Scientific Research Applications
Fluorescent Probes
Compounds with a similar structure have been synthesized and used as blue-green fluorescent probes . These probes are often used in biological and chemical research to visualize and track the presence of specific molecules.
Antibacterial Activities
Derivatives of this compound have shown promising antibacterial activities . They have been tested against various bacterial strains such as Micrococcus luteus, Bacillus cereus, Proteus vulgaris, Salmonella typhimurium, Staphylococcus aureus, and Escherichia coli .
Antifungal Activities
In addition to antibacterial properties, these derivatives also exhibit antifungal activities . They have been effective against fungal strains like Candida albicans and Candida glabrata .
Drug Resistance
The unique structure of this compound and its derivatives make them potential candidates for overcoming drug resistance in various pathogens . Their novel chemical characteristics differ from those of existing agents, making them potentially effective against drug-resistant strains .
Synthesis of Novel Derivatives
This compound can be used as a starting material for the synthesis of novel derivatives . These derivatives can then be tested for various biological activities, expanding the potential applications of the original compound .
Study of Cell Viability
Compounds with similar structures have been used in studies related to cell viability . They can help researchers understand the effects of various substances on cell health and survival .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-18(11-15-14-4-1-2-5-16(14)26-22-15)21-12-13-7-8-20-17(10-13)23-9-3-6-19(23)25/h1-2,4-5,7-8,10H,3,6,9,11-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNJITWUHNGWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]isoxazol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide |
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